Ethanimidoyl chloride, N-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl chloride, N-(4-chlorophenyl)- is an organic compound with the molecular formula C8H7Cl2N It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanimidoyl chloride, N-(4-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of ethanimidoyl chloride, N-(4-chlorophenyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanimidoyl chloride, N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Hydrolysis: In the presence of water, ethanimidoyl chloride, N-(4-chlorophenyl)- can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: Reduction reactions can convert the imidoyl chloride group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 4-chlorophenylacetamide and hydrochloric acid.
Reduction: 4-chlorophenylamine.
Scientific Research Applications
Ethanimidoyl chloride, N-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethanimidoyl chloride, N-(4-chlorophenyl)- involves nucleophilic attack on the carbonyl carbon of the imidoyl chloride group. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group (e.g., chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- Ethanimidoyl chloride, N-(2-chlorophenyl)-
- Ethanimidoyl chloride, N-(4-bromophenyl)-
- Ethanimidoyl chloride, N-(4-methylphenyl)-
Uniqueness
Ethanimidoyl chloride, N-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, the 4-chlorophenyl group can enhance the compound’s stability and reactivity under specific conditions .
Properties
CAS No. |
76540-13-1 |
---|---|
Molecular Formula |
C8H7Cl2N |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
N-(4-chlorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2N/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5H,1H3 |
InChI Key |
OUEBWFJFLAAVQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.